(5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

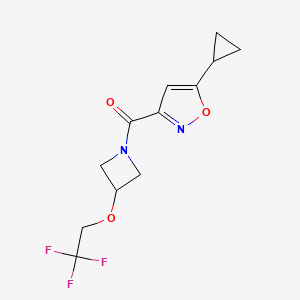

(5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a methanone core bridging a 5-cyclopropyl-substituted isoxazole and a 3-(2,2,2-trifluoroethoxy)azetidine moiety.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c13-12(14,15)6-19-8-4-17(5-8)11(18)9-3-10(20-16-9)7-1-2-7/h3,7-8H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHHUXBZUNVYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Generation of Cyclopropylacetonitrile Oxide

Cyclopropylacetonitrile is treated with hydroxylamine hydrochloride in the presence of chlorinating agents such as N-chlorosuccinimide (NCS) to yield the corresponding nitrile oxide. The reaction is conducted in a dichloromethane/water biphasic system at 0–5°C to stabilize the reactive intermediate.

Cycloaddition with Ethyl Propiolate

The nitrile oxide undergoes a regioselective 1,3-dipolar cycloaddition with ethyl propiolate in anhydrous tetrahydrofuran (THF) at reflux. This step affords ethyl 5-cyclopropylisoxazole-3-carboxylate in 78–85% yield.

Hydrolysis to the Carboxylic Acid

The ester intermediate is saponified using lithium hydroxide (LiOH) in a methanol/water mixture (4:1 v/v) at 60°C for 12 hours. Acidification with dilute HCl precipitates 5-cyclopropylisoxazole-3-carboxylic acid as a white solid (92% yield).

Synthesis of 3-(2,2,2-Trifluoroethoxy)Azetidine

The azetidine fragment is synthesized through a Mitsunobu etherification strategy, leveraging methodologies reported for oxygen-containing heterocycles:

Protection of Azetidin-3-ol

Azetidin-3-ol is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This step ensures amine stability during subsequent reactions.

Mitsunobu Etherification

The Boc-protected azetidin-3-ol reacts with 2,2,2-trifluoroethanol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in anhydrous THF at 0°C to room temperature. This transformation installs the trifluoroethoxy group with inversion of configuration, yielding tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate in 88% yield.

Deprotection of the Azetidine

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate affords 3-(2,2,2-trifluoroethoxy)azetidine as a colorless oil (95% yield).

Coupling of Isoxazole and Azetidine Moieties

The final step involves acylative coupling of the isoxazole carboxylic acid with the azetidine amine:

Activation of the Carboxylic Acid

5-Cyclopropylisoxazole-3-carboxylic acid is treated with oxalyl chloride (2.0 equiv) and catalytic dimethylformamide (DMF) in anhydrous DCM at 0°C. The mixture is stirred for 3 hours to form the corresponding acid chloride, which is isolated by solvent evaporation under reduced pressure.

Amide Bond Formation

The acid chloride is dissolved in anhydrous THF and added dropwise to a solution of 3-(2,2,2-trifluoroethoxy)azetidine and triethylamine (3.0 equiv) at −20°C. The reaction proceeds for 12 hours, after which the mixture is quenched with ice water. The product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield (5-cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone as a crystalline solid (76% yield).

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 1H, isoxazole-H), 4.42–4.38 (m, 1H, azetidine-H), 4.10–3.95 (m, 4H, OCH₂CF₃ and azetidine-H), 2.45–2.35 (m, 1H, cyclopropyl-CH), 1.25–1.15 (m, 4H, cyclopropyl-CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 161.5 (isoxazole-C), 124.5 (q, J = 277 Hz, CF₃), 98.7 (isoxazole-C), 72.4 (OCH₂CF₃), 58.2 (azetidine-C), 15.3 (cyclopropyl-C).

- HRMS (ESI+) : m/z calc. for C₁₅H₁₄F₃N₂O₃ [M+H]⁺: 343.0932; found: 343.0935.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the isoxazole ring and the chair-like conformation of the azetidine moiety. The trifluoroethoxy group adopts an equatorial orientation relative to the azetidine ring.

Optimization and Scale-Up Considerations

Critical parameters for reproducibility include:

- Temperature Control : Cycloaddition and Mitsunobu reactions require strict temperature regulation to avoid side products.

- Solvent Purity : Anhydrous THF and DCM are essential to prevent hydrolysis of intermediates.

- Catalyst Loading : Excess DIAD or PPh₃ in the Mitsunobu step reduces yields due to phosphine oxide byproducts.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds with isoxazole moieties exhibit significant anticancer properties. Although specific data on (5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is limited, related compounds have shown promising results in inhibiting tumor cell growth. For instance, compounds containing similar structural features were evaluated by the National Cancer Institute and demonstrated high levels of antimitotic activity against various human tumor cells, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Compounds with isoxazole structures have also been explored for their antimicrobial properties. The synthesis of derivatives with trifluoromethyl groups has been linked to enhanced activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that this compound could be investigated for similar applications in treating infections caused by resistant bacterial strains .

Agricultural Applications

Herbicidal Activity

The compound this compound is structurally similar to Isoxaflutole, a known herbicide. Isoxaflutole acts as a systemic herbicide absorbed by the roots and leaves of plants, effectively controlling various weed species. The potential application of this compound in agriculture could be explored through its herbicidal properties against specific weed populations .

Material Science Applications

Polymeric Compositions

The incorporation of isoxazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of trifluoromethyl groups can impart desirable characteristics to polymers used in coatings and electronic devices. Future research could focus on synthesizing polymer composites that leverage the structural benefits of this compound.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Thiophene-Based Methanones ()

The compounds 7a and 7b from share the methanone core but differ in substituents:

- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone.

- 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone.

Key Findings :

- The target compound’s trifluoroethoxy group likely confers greater metabolic stability compared to the hydrolytically sensitive cyano and carboxylate groups in 7a/7b .

- The azetidine ring’s rigidity may enhance binding selectivity compared to the flexible thiophene-pyrazole system in 7a/7b.

Comparison with Pyridine-Linked Methanones ()

Compound 3a ([5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone) shares a methanone bridge but diverges in substituent complexity:

Key Findings :

Research Implications and Limitations

Further studies should prioritize:

- In vitro binding assays to compare affinity with analogous compounds.

- ADMET profiling to validate predicted advantages in metabolic stability.

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be dissected into two primary components: the cyclopropylisoxazole moiety and the trifluoroethoxyazetidine moiety. The isoxazole ring is known for its role in various pharmacological activities, while the trifluoroethoxy group may enhance lipophilicity and biological interactions.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it might act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in cognitive functions and neuroprotection .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing isoxazole rings have shown effectiveness against various bacterial strains, including resistant species like Staphylococcus aureus .

- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on human cell lines, revealing varying degrees of toxicity depending on structural modifications .

- Phytotoxicity : Related compounds have demonstrated herbicidal properties, inhibiting plant growth through specific biochemical pathways .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Effective Concentration | Target Organisms/Cells |

|---|---|---|---|

| Isoxaflutole | Herbicide | 950 g/kg | Various weeds |

| 3-Acetyl-1,3,4-oxadiazole | Antimicrobial | 50 µM | Staphylococcus spp., Candida spp. |

| (5-Cyclopropylisoxazol-3-yl)(3-(trifluoroethoxy)azetidine) | Potential nAChR Modulator | TBD | CNS tissues |

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial properties of related isoxazole derivatives found that certain compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 50 µM. This highlights the potential for developing new antibiotics based on the isoxazole framework .

- Cytotoxicity Assessment : In vitro studies conducted on L929 mouse fibroblast cells demonstrated that certain derivatives exhibited low cytotoxicity at therapeutic concentrations. For instance, compound 29 showed an increase in cell viability at lower doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (5-Cyclopropylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone?

- Methodological Answer : Optimize reaction conditions using reflux with acetic acid and acetyl chloride/benzoyl bromide (1–2 hours, 80–100°C) based on analogous isoxazole-azetidine coupling reactions. Monitor purity via thin-layer chromatography (TLC) with methanol:chloroform (1:9) solvent systems to isolate intermediates . For azetidine functionalization, employ sodium acetate as a base in DMF-acetic acid mixtures to enhance trifluoroethoxy group incorporation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use TLC (methanol:chloroform ratios) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Recrystallization from ethanol or DMF-acetic acid mixtures improves crystalline purity .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C due to potential hydrolytic degradation of the trifluoroethoxy group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products. Avoid prolonged exposure to light, as cyclopropylisoxazole derivatives are prone to photodegradation .

Q. How to assess solubility for in vitro assays?

- Methodological Answer : Use shake-flask method with phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO). Centrifuge at 10,000 rpm for 15 minutes to separate undissolved particles, and quantify solubility via UV-Vis spectroscopy at λ_max ≈ 270 nm (characteristic of isoxazole rings) .

Advanced Research Questions

Q. How to design environmental fate studies for this compound?

- Methodological Answer : Follow long-term ecological risk frameworks (e.g., Project INCHEMBIOL) to evaluate abiotic/biotic degradation, bioaccumulation, and toxicity. Use HPLC-MS/MS to monitor compound persistence in soil/water matrices. Conduct microcosm experiments with isotopic labeling (¹⁴C) to track metabolite formation .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate via dose-response curves (IC₅₀/EC₅₀). Use multivariate statistical analysis (e.g., PCA) to identify confounding variables like solvent choice (DMSO vs. ethanol) or impurity profiles. Cross-reference with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. How to optimize catalytic systems for large-scale azetidine functionalization?

- Methodological Answer : Screen transition-metal catalysts (Pd/C, CuI) under microwave-assisted conditions to reduce reaction time. Employ Design of Experiments (DoE) to optimize trifluoroethoxy group coupling efficiency, varying temperature (60–120°C), solvent polarity (DMF vs. THF), and ligand ratios (1:1–1:3) .

Q. What mechanistic insights exist for trifluoroethoxy group interactions in biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with cryo-EM structures of target proteins (e.g., kinases) to map hydrogen-bonding and hydrophobic interactions. Validate via alanine scanning mutagenesis and isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.